molecular formula C5H5N3O2 B077802 6-Nitropyridin-2-amine CAS No. 14916-63-3

6-Nitropyridin-2-amine

Cat. No.: B077802
CAS No.: 14916-63-3
M. Wt: 139.11 g/mol
InChI Key: JMAGBGSWLILKOC-UHFFFAOYSA-N
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Description

6-Nitropyridin-2-amine (CAS: Not explicitly provided in evidence) is a nitro-substituted pyridine derivative characterized by a nitro (-NO₂) group at the 6-position and an amine (-NH₂) group at the 2-position of the pyridine ring. This compound serves as a key intermediate in organic synthesis, particularly for radiopharmaceuticals, such as PET tracers targeting prion diseases . Its reactivity at the amine group enables derivatization with thiourea moieties, facilitating applications in molecular imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Nitropyridin-2-amine can be synthesized through several methods. One common approach involves the nitration of 2-aminopyridine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to optimize the nitration process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Nitropyridin-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles, such as halides or alkoxides, under basic conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

6-Nitropyridin-2-amine serves as a critical building block in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, including:

  • Anti-prion Agents : The compound can be transformed into 1-(6-nitropyridin-2-yl)thiourea, which has been utilized to synthesize PET imaging ligands for studying prion diseases. This application demonstrates the utility of this compound in the development of radioligands that can help visualize brain pathology associated with such diseases .
  • Metabotropic Glutamate Receptor Modulators : Derivatives of this compound are being explored as positive allosteric modulators for mGluR4, which may have implications for treating neurological disorders .
  • Antidiabetic Agents : The compound's derivatives have shown promise as glucokinase activators, which could play a role in managing diabetes .

Organic Synthesis Applications

The compound is widely used in organic synthesis due to its ability to undergo various chemical transformations:

  • Protecting Group : this compound can be converted into tert-butyl (6-nitropyridin-2-yl)carbamate hydrochloride, which acts as a protecting group for amines during synthetic reactions. This protection allows selective manipulation of other functional groups without affecting the amine, making it valuable in complex organic syntheses .
  • Synthesis of Heterocycles : The compound is utilized in synthesizing diverse heterocyclic structures, including thiazolines and indolizines. These heterocycles often exhibit significant biological activity and are essential in drug discovery .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound derivatives:

StudyApplicationFindings
PET ImagingDevelopment of a PET tracer for prion disease using 1-(6-nitropyridin-2-yl)thiourea as a synthon showed high accumulation in brain regions affected by the disease.
Organic SynthesisSynthesis of tert-butyl (6-nitropyridin-2-yl)carbamate hydrochloride demonstrated its role as a protecting group for amines, facilitating selective reactions.
Heterocycle SynthesisResearch on the phenacylation of nitropyridine derivatives revealed low yields but highlighted potential pathways for synthesizing bioactive compounds.

Mechanism of Action

The mechanism by which 6-nitropyridin-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, its derivatives have been studied for their ability to inhibit certain kinases, which are enzymes involved in cell signaling and regulation .

Comparison with Similar Compounds

Positional Isomers

6-Nitropyridin-3-amine (CAS: Not provided) differs in the position of the nitro group (3-position instead of 6). This structural variation alters electronic properties and reactivity. For instance, substitution patterns influence hydrogen bonding and molecular packing, as seen in N,N-Diethyl-5-nitropyridin-2-amine (CAS: 27048-04-0), where the nitro group at the 5-position leads to weak C–H⋯O interactions in crystallographic structures .

5-Nitro isomers, such as 6-Amino-5-nitropyridin-2-one (CAS: Not provided), exhibit distinct biological activity due to altered electron distribution. These compounds are often explored as kinase inhibitors or enzyme modulators .

Substituent-Modified Analogues

Chloro and Methyl Derivatives

  • 6-Chloro-4-methyl-3-nitropyridin-2-amine (CAS: 863878-22-2, Similarity: 0.90): Methyl substitution at the 4-position introduces steric effects, impacting binding affinity in receptor-ligand interactions .

Aryl and Heteroaryl Derivatives

  • N-(3-Methoxyphenyl)-6-nitropyridin-2-amine : The methoxyphenyl group at the amine enhances π-π stacking interactions, critical for molecular recognition in drug design. This compound was synthesized with a 98% yield, demonstrating efficient coupling strategies .
  • 1-(6-Nitropyridin-2-yl)thiourea : Derived from 6-nitropyridin-2-amine, this thiourea derivative is used in PET tracer development, highlighting the amine’s versatility in forming sulfur-containing bioactive molecules .

N-Alkylated Derivatives

  • N-Methyl-6-nitropyridin-3-amine (CAS: 189348-22-9): Methylation at the amine reduces polarity, affecting solubility and metabolic stability.
  • N,N-Diethyl-5-nitropyridin-2-amine (CAS: 27048-04-0): Diethyl substitution creates a bulky tertiary amine, influencing crystallographic packing into zigzag chains .

Biological Activity

6-Nitropyridin-2-amine is a heterocyclic compound with the molecular formula C5_5H5_5N3_3O2_2. It features a pyridine ring with an amino group at the 2-position and a nitro group at the 6-position. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The molecular weight of this compound is approximately 139.11 g/mol. It appears as a pale yellow crystalline solid and is highly soluble in water and organic solvents. The presence of the nitro group significantly affects its reactivity and biological properties, making it a subject of interest for further research.

While the precise mechanism of action of this compound remains inadequately defined, it is believed to interact with various biological targets, influencing several cellular pathways. The nitro group may facilitate interactions with enzymes or proteins, potentially leading to enzyme inhibition or activation.

Biological Activities

Research indicates that this compound exhibits multiple biological activities:

  • Antimicrobial Properties : Some derivatives of this compound have shown efficacy against various microbial strains, suggesting potential applications in developing antimicrobial agents.
  • Cytotoxic Activity : In vitro studies have demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines. For instance, compounds derived from this compound exhibited moderate cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50_{50} values indicating their potential as anticancer agents .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases, which play critical roles in cancer progression. For example, it was evaluated for its inhibitory activity on VEGFR2 kinase, although results indicated only modest inhibition .

Research Applications

This compound serves as a versatile building block in chemical synthesis:

  • Medicinal Chemistry : It is used as a precursor for synthesizing biologically active molecules and potential pharmaceuticals.
  • Agrochemicals and Dyes : The compound's derivatives are explored for applications in agrochemical formulations and dye production.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFocusFindings
CytotoxicityModerate activity against HepG2 (IC50_{50} = 74.2 μM) and MDA-MB-231 (IC50_{50} = 27.1 μM).
Antimicrobial EfficacyDerivatives showed effectiveness against various microbial strains.
Enzyme InteractionEvaluated for inhibitory effects on VEGFR2 kinase; modest inhibition observed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Nitropyridin-2-amine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : The synthesis of pyridine derivatives like this compound often involves nitration reactions. For example, nitration of pyridin-2-amine precursors can be optimized by controlling reaction temperature, stoichiometry of nitric acid, and the use of catalytic agents. Reductive amination with Pd/NiO catalysts (e.g., under hydrogen atmosphere at 25°C) has shown high yields (>95%) for structurally related compounds, suggesting similar conditions could be adapted . Reaction monitoring via TLC or HPLC is critical to assess purity.

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be applied?

  • Methodology : Nuclear Magnetic Resonance (NMR, especially 1^1H and 13^{13}C) is essential for structural elucidation, with chemical shifts indicating nitro and amine group positions. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For crystalline derivatives, single-crystal X-ray diffraction (via SHELX or ORTEP-III) provides definitive structural validation .

Advanced Research Questions

Q. How can X-ray crystallography (e.g., SHELX/ORTEP-III) resolve the crystal structure of this compound derivatives?

  • Methodology : Single-crystal X-ray data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXL is recommended for refinement, leveraging its robust algorithms for handling high-resolution data. ORTEP-III’s graphical interface aids in visualizing molecular geometry and validating bond lengths/angles. For example, a recent study on a brominated pyridine derivative achieved a data-to-parameter ratio of 13.0 and R factor of 0.051 using these tools .

Properties

IUPAC Name

6-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAGBGSWLILKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376538
Record name 6-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14916-63-3
Record name 6-Nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14916-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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